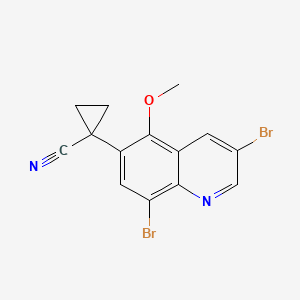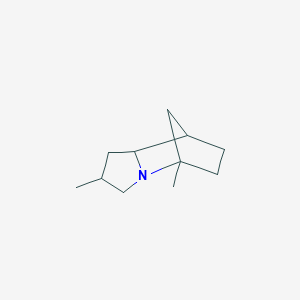
2,5-Dimethyloctahydro-5,8-methanoindolizine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethyloctahydro-5,8-methanoindolizine is a nitrogen-containing heterocyclic compound with the molecular formula C₁₁H₁₉N. It is a derivative of indolizine, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
The synthesis of 2,5-Dimethyloctahydro-5,8-methanoindolizine can be achieved through several methods. One common approach involves the use of classical methodologies such as the Scholtz or Chichibabin reactions . These reactions typically involve the cyclization of pyridine or pyrrole derivatives under specific conditions. Additionally, recent advances have introduced new strategies, including transition metal-catalyzed reactions and oxidative coupling . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
2,5-Dimethyloctahydro-5,8-methanoindolizine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve nucleophiles like halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include functionalized derivatives of the original compound.
Applications De Recherche Scientifique
2,5-Dimethyloctahydro-5,8-methanoindolizine has a wide range of scientific research applications. In chemistry, it serves as a precursor for the synthesis of various indolizine derivatives, which are used in the development of advanced functional dyes and fluorescent molecules . In biology and medicine, indolizine derivatives have shown potential as anticancer, antimicrobial, and anti-inflammatory agents . The compound’s unique structure also makes it valuable in material science for the development of organic electronic devices and sensors .
Mécanisme D'action
The mechanism of action of 2,5-Dimethyloctahydro-5,8-methanoindolizine involves its interaction with specific molecular targets and pathways. For instance, indolizine derivatives have been shown to interact with enzymes and receptors involved in various biological processes . The compound’s effects are often mediated through its ability to modulate the activity of these targets, leading to changes in cellular functions and signaling pathways.
Comparaison Avec Des Composés Similaires
2,5-Dimethyloctahydro-5,8-methanoindolizine can be compared to other similar compounds such as indole, pyrrole, and other indolizine derivatives . While all these compounds share a nitrogen-containing heterocyclic structure, this compound is unique due to its specific substitution pattern and the presence of a methano bridge. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H19N |
|---|---|
Poids moléculaire |
165.27 g/mol |
Nom IUPAC |
1,4-dimethyl-2-azatricyclo[5.2.1.02,6]decane |
InChI |
InChI=1S/C11H19N/c1-8-5-10-9-3-4-11(2,6-9)12(10)7-8/h8-10H,3-7H2,1-2H3 |
Clé InChI |
VCZUZQOGWLOJTH-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2C3CCC(C3)(N2C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


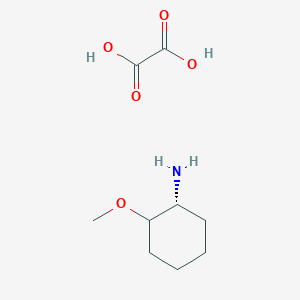

![methyl 5-[(Z)-N'-hydroxycarbamimidoyl]-2-methylbenzoate](/img/structure/B13099826.png)
![[1,2,3]Triazolo[1,5-A]pyridine-3-carbonyl chloride](/img/structure/B13099831.png)

![9-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol](/img/structure/B13099841.png)
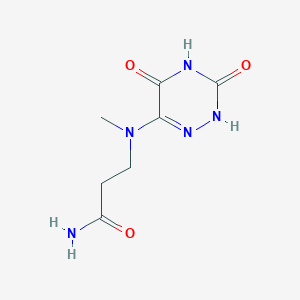
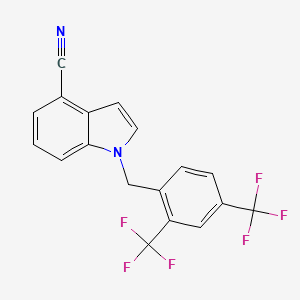
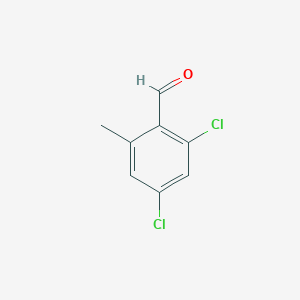
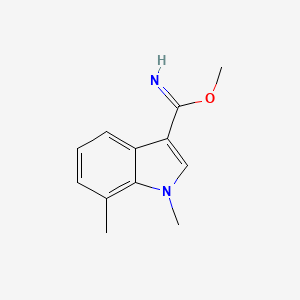
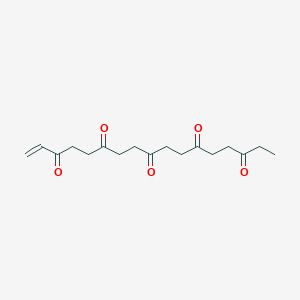
![[1,2,3]Thiadiazolo[4,5-c]pyridin-4-amine](/img/structure/B13099868.png)
![2-(1H-Benzo[d]imidazol-2-yl)-5-methyl-1,3,4-oxadiazole](/img/structure/B13099878.png)
